Tert-butyl 4-(3-phenylpropyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(3-phenylpropyl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C18H28N2O2 . It is a piperazine derivative, which means it contains a piperazine ring, a common structural motif in many biologically active compounds. This compound is often used in the synthesis of pharmaceuticals and other bioactive molecules due to its versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(3-phenylpropyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 3-phenylpropyl bromide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine or sodium carbonate .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can ensure precise control over reaction parameters, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Tert-butyl 4-(3-phenylpropyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of various pharmaceuticals. Its piperazine ring is a key structural component in many drugs, making it valuable in medicinal chemistry .
Biology: In biological research, this compound is used to study the effects of piperazine derivatives on biological systems. It can serve as a model compound for understanding the pharmacokinetics and pharmacodynamics of piperazine-containing drugs .
Medicine: This compound is a precursor in the synthesis of drugs that target central nervous system disorders, such as anxiolytics and antidepressants. Its structural features allow it to interact with neurotransmitter receptors, making it a valuable tool in drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications .
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-phenylpropyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as neurotransmitter receptors. The piperazine ring can bind to receptors like serotonin and dopamine receptors, modulating their activity. This interaction can lead to changes in neurotransmitter levels and signaling pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
- Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate
- Tert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate
- Tert-butyl 4-(4-formylphenyl)piperazine-1-carboxylate .
Comparison:
- Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate: Contains a bromine atom, which can influence its reactivity and biological activity.
- Tert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate: Contains a hydroxyl group, making it more hydrophilic and potentially altering its pharmacokinetic properties.
- Tert-butyl 4-(4-formylphenyl)piperazine-1-carboxylate: Contains a formyl group, which can participate in additional chemical reactions, such as condensation reactions .
Tert-butyl 4-(3-phenylpropyl)piperazine-1-carboxylate stands out due to its phenylpropyl group, which can enhance its lipophilicity and ability to cross biological membranes, making it a unique and valuable compound in various fields of research and industry .
Properties
IUPAC Name |
tert-butyl 4-(3-phenylpropyl)piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-18(2,3)22-17(21)20-14-12-19(13-15-20)11-7-10-16-8-5-4-6-9-16/h4-6,8-9H,7,10-15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSMVTXJEUHNEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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